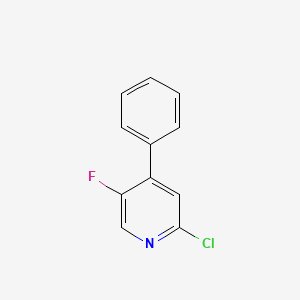

2-Chloro-5-fluoro-4-phenylpyridine

Overview

Description

2-Chloro-5-fluoro-4-phenylpyridine is a chemical compound with a molecular formula of C11H7ClFN . It is used as a starting material for the preparation of various compounds, including 5-fluoro-2-amino pyrimidines .

Synthesis Analysis

The synthesis of 2-Chloro-5-fluoro-4-phenylpyridine and similar compounds often involves the use of fluorinated pyridines . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A method for preparing 2-chloro-5-nitropyridine has been disclosed, which involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and then synthesizing the 2-chloro-5-nitropyridine .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-fluoro-4-phenylpyridine can be analyzed using spectroscopic methods . Vibrational spectral analysis can be carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-5-fluoro-4-phenylpyridine can be complex. For example, pyridine readily reacts with CsSO4F at room temperature producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-5-fluoro-4-phenylpyridine can be determined using various analytical techniques . These properties include its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties .Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

2-Chloro-5-fluoro-4-phenylpyridine serves as a precursor for the synthesis of pentasubstituted pyridines, highlighting its utility in the development of compounds with varied functionalities. This synthesis process involves halogen dance reactions, demonstrating the compound's versatility as a building block in medicinal chemistry research for creating complex molecules with potential therapeutic applications (Wu et al., 2022).

Creation of Structural Manifolds

The compound is instrumental in the manufacturing processes of industrial pesticides, illustrating its role in the production of agrochemicals. Through a series of chemical transformations, it can be converted into various pyridine derivatives, which are subsequently utilized to synthesize 4-pyridinecarboxylic acids and 4-iodopyridines. These derivatives have applications in the development of new agrochemicals, showcasing the compound's importance in agricultural science (Schlosser & Bobbio, 2002).

Nucleophilic Substitution Reactions

Research on 2-Chloro-5-fluoro-4-phenylpyridine has contributed to understanding the factors governing the rates of nucleophilic aromatic substitutions. This knowledge is critical in synthetic chemistry, where controlling reaction rates is essential for developing efficient synthesis pathways for pharmaceuticals and other organic compounds (Schlosser & Rausis, 2005).

Novel Synthesis Pathways

The compound has been used in the development of novel synthesis pathways for 4-fluoropyridines, demonstrating its utility in creating aromatic compounds with potential applications in drug discovery and development. This research has opened up new avenues for synthesizing pyridine derivatives with specific functional groups, which can be tailored for various biological activities (Wittmann et al., 2006).

Safety and Hazards

While specific safety and hazard information for 2-Chloro-5-fluoro-4-phenylpyridine was not found, general safety measures for handling similar compounds include working in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

properties

IUPAC Name |

2-chloro-5-fluoro-4-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClFN/c12-11-6-9(10(13)7-14-11)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRQXDIQFZJAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-amine hydrochloride](/img/structure/B1435536.png)

![1,2-Diazaspiro[2.5]oct-1-ene-6-carboxylic acid](/img/structure/B1435544.png)